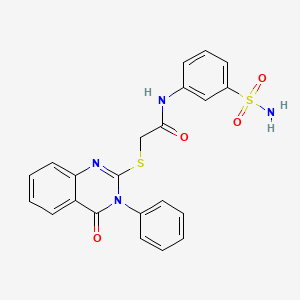
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors. CP-690,550 has shown promising results in preclinical studies as a potential therapeutic agent for various autoimmune diseases and transplant rejection.
Mechanism of Action
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide selectively inhibits JAK3, which plays a crucial role in the signaling pathways of various cytokines and growth factors, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide blocks the downstream signaling pathways of these cytokines, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, in preclinical studies. It also reduces the proliferation of T cells and B cells, which are involved in the immune response. 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has been shown to have a favorable safety profile in clinical studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has several advantages for lab experiments, including its high selectivity for JAK3, its ability to target multiple cytokines, and its favorable safety profile. However, its complex synthesis process and high cost may limit its use in some experiments.
Future Directions
There are several future directions for the research and development of 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide. One potential direction is to investigate its efficacy in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore its potential use in combination with other immunosuppressive agents for transplant rejection. Additionally, further research is needed to understand the long-term safety and efficacy of 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide in clinical settings.
Synthesis Methods
The synthesis of 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide involves several steps, including the preparation of 2-chlorophenol, 2-chloro-5-nitroanisole, and 5-morpholin-4-ylsulfonyl-2-piperidin-1-ylbenzene-1,3-dicarbonyl chloride. These intermediates are then reacted to form 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide. The synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also shown promising results in preventing transplant rejection by inhibiting the immune response. 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has been tested in both preclinical and clinical studies, demonstrating its efficacy and safety profile.
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O5S/c24-19-6-2-3-7-22(19)32-17-23(28)25-20-16-18(33(29,30)27-12-14-31-15-13-27)8-9-21(20)26-10-4-1-5-11-26/h2-3,6-9,16H,1,4-5,10-15,17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVROBAGSFSASNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)COC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B7534490.png)
![Ethyl 4-(2-chlorophenyl)-2-[(2-methylcyclopropanecarbonyl)amino]thiophene-3-carboxylate](/img/structure/B7534494.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7534496.png)
![1-[1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7534513.png)
![N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide](/img/structure/B7534517.png)
![N-(2-chloro-5-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7534524.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide](/img/structure/B7534527.png)

![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7534535.png)
![7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine](/img/structure/B7534542.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534543.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide](/img/structure/B7534552.png)
